molecular formula C17H19ClN4O B10961427 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10961427
M. Wt: 330.8 g/mol
InChI Key: JHASZTDOJHPFGK-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both pyrazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with suitable reagents under controlled conditions.

    Formation of the Indole Moiety: The indole ring is synthesized separately, often starting from 5-methyl-1H-indole.

    Coupling Reaction: The final step involves coupling the pyrazole and indole moieties through an acetamide linkage. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and indole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The pyrazole and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is unique due to its dual pyrazole and indole structure, which provides a versatile platform for various chemical modifications and applications. The presence of both moieties allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C17H19ClN4O/c1-11-3-4-16-14(7-11)13(8-20-16)5-6-19-17(23)10-22-9-15(18)12(2)21-22/h3-4,7-9,20H,5-6,10H2,1-2H3,(H,19,23)

InChI Key

JHASZTDOJHPFGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=C(C(=N3)C)Cl

Origin of Product

United States

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